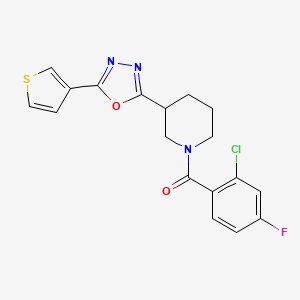

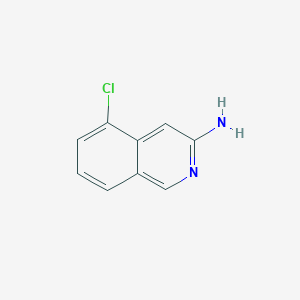

![molecular formula C17H18N4O2 B2821423 N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428366-01-1](/img/structure/B2821423.png)

N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are significant in the field of medicinal chemistry due to their vast array of biological activities . The indole moiety is a prevalent structure in natural products and drugs, playing a crucial role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A common method for the preparation of amides, which are important in the pharmaceutical industry, is through N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis

The structure of newly synthesized compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . DFT quantum-chemical calculations are also performed for further analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of dehydrating agents like DCC . DCC reacts with the carboxyl group of one molecule to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications

Anti-Inflammatory Properties

The title compound contains an indole moiety, which is associated with various biological activities. Notably, naproxen , a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with this compound. Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding to both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), resulting in analgesic and anti-inflammatory effects . Interestingly, ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, potentially reducing severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior

The indole derivative tryptamine plays a fundamental role in the human body. It occurs naturally in plants, animals, and microorganisms. Tryptamine derivatives, including serotonin (5-hydroxytryptamine), regulate processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . Combining tryptamine with naproxen in a hybrid molecule could yield interesting properties.

Antiviral Potential

Given the anti-inflammatory properties of naproxen and the diverse pharmacological effects of tryptamine, synthesizing a hybrid compound may offer unique benefits. For instance, combining the anti-inflammatory action of naproxen with potential antiviral properties could be valuable in combating viral infections .

Molecular Docking Studies

Indole derivatives have been studied for their biological potential. Researchers have explored novel indolyl compounds and performed molecular docking studies, particularly as anti-HIV-1 agents . While this specific compound hasn’t been directly studied in this context, its indole moiety warrants further investigation.

Cancer Research

Indoles, both natural and synthetic, exhibit various biologically vital properties. Their application as biologically active compounds for cancer treatment has gained attention. Although direct evidence for this compound’s role in cancer research is lacking, its indole scaffold suggests potential relevance .

Other Applications

While the literature doesn’t specifically highlight this compound, indole derivatives have been investigated for antimicrobial, anti-inflammatory, and neuroprotective effects. Further research could uncover additional applications .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-17(15-10-16-21(20-15)8-3-9-23-16)18-7-6-12-11-19-14-5-2-1-4-13(12)14/h1-2,4-5,10-11,19H,3,6-9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYXFZJKYVXZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

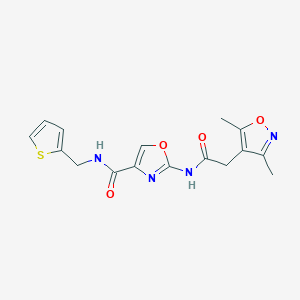

![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)

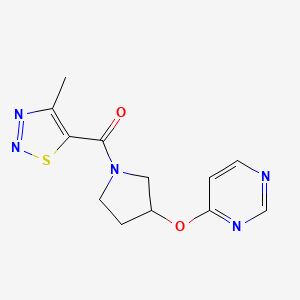

![5-ethyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)

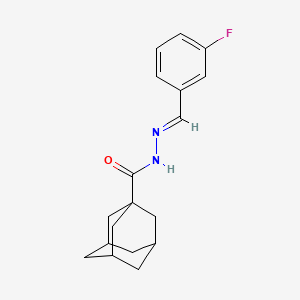

![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)

![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)

![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)